Cephalomannine

Übersicht

Beschreibung

Cephalomannin ist eine natürliche Verbindung, die zur Familie der Taxane gehört, die in erster Linie aus Eibenarten, insbesondere Taxus yunnanensis gewonnen wird . Es ist strukturell ähnlich zu Paclitaxel, einem weiteren bekannten Taxan, und zeigt signifikante Antitumor- und Antiproliferationsaktivitäten . Cephalomannin wurde auf sein Potenzial in der Krebsbehandlung, insbesondere bei Lungenkrebs und Glioblastom, untersucht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cephalomannin kann aus den Zweigen und Nadeln verschiedener Taxus-Arten unter Verwendung der Festphasenextraktion und präparativen Dünnschichtchromatographie isoliert werden . Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol und Acetonitril, gefolgt von einer chromatographischen Trennung zur Reinigung der Verbindung .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cephalomannin beinhaltet die großtechnische Extraktion aus Taxus-Arten. Der Prozess umfasst das Ernten des Pflanzenmaterials, das Trocknen und das Mahlen zu einem feinen Pulver. Das pulverisierte Material wird dann einer Lösungsmittelextraktion unterzogen, gefolgt von einer chromatographischen Reinigung, um Cephalomannin zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Cephalomannin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Cephalomannin zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um Cephalomannin zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cephalomannin, die auf ihre verbesserte biologische Aktivität untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

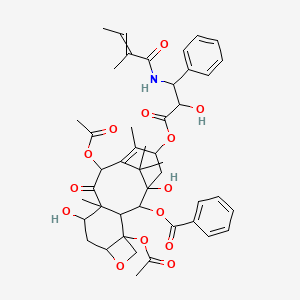

Cephalomannine is a taxane derivative structurally similar to paclitaxel, differing primarily in the C-13 ester functionality. Its structural formula is characterized by a complex ring structure that is crucial for its biological activity. The compound exhibits cytotoxic effects by binding to tubulin, thereby disrupting microtubule dynamics, which is essential for cell division and proliferation .

Leukemia Treatment

This compound has been identified as a potential chemotherapeutic agent for leukemia. Research indicates that it can induce remission in animal models of leukemia, making it a candidate for further clinical studies in human subjects .

Neuroblastoma and Glioblastoma

Studies have shown that this compound suppresses the growth of neuroblastoma and glioblastoma cells. In vitro experiments demonstrated that this compound is less toxic than paclitaxel while maintaining effective cytotoxicity against these cancer types. The compound exhibited a concentration-dependent relationship in reducing cell viability across various cancer cell lines .

Malignant Pleural Mesothelioma

Recent drug screening efforts have identified this compound as a novel agent against malignant pleural mesothelioma. This finding suggests that this compound may interfere with microtubule dynamics, similar to other known microtubule-targeting agents .

Table 1: Summary of this compound Research Findings

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its anticancer effects:

- Microtubule Stabilization : this compound stabilizes microtubules, similar to paclitaxel, leading to disrupted mitotic processes in cancer cells .

- Hypoxia-Induced Inhibition : It inhibits the interaction between APEX1 and HIF-1α under hypoxic conditions, which is crucial for tumor survival and proliferation .

- DNA Polymerase Inhibition : The compound has been shown to inhibit DNA polymerase activity, further contributing to its anticancer properties .

Wirkmechanismus

Cephalomannine exerts its effects by disrupting mitosis in cancer cells. It prevents microtubule destabilization and spindle fiber formation, which are crucial for cell division . This mechanism is similar to that of paclitaxel, another taxane. This compound specifically inhibits the interaction between apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxia-inducible factor-1 alpha (HIF-1α), leading to reduced cell viability, reactive oxygen species production, and migration in hypoxic lung cancer cells .

Vergleich Mit ähnlichen Verbindungen

Cephalomannin ist strukturell ähnlich anderen Taxanen wie Paclitaxel und Baccatin III . Es ist einzigartig in seiner spezifischen Hemmung der APEX1/HIF-1α-Interaktion, die bei anderen Taxanen nicht beobachtet wird . Dieser einzigartige Mechanismus macht Cephalomannin zu einem vielversprechenden Kandidaten für gezielte Krebstherapien.

Ähnliche Verbindungen:

Paclitaxel: Ein weiteres bekanntes Taxan mit ähnlichen Antitumoreigenschaften.

Baccatin III: Ein Vorläufer in der Biosynthese von Taxanen.

Isoharringtonine: Ein Alkaloid mit Antikrebsaktivitäten, das strukturell mit Cephalomannin verwandt ist.

Die einzigartigen Eigenschaften und Wirkmechanismen von Cephalomannin machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71610-00-9 | |

| Record name | 71610-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.